

Luteolinidin: A Comprehensive Technical Guide to its Structure Elucidation and Spectroscopic Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Luteolinidin**

Cat. No.: **B1216485**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation and spectroscopic characteristics of **luteolinidin**, a 3-deoxyanthocyanidin pigment found in various plant species, notably in sorghum (*Sorghum bicolor*). This document details the key analytical techniques and experimental protocols utilized to determine its molecular structure and summarizes its spectroscopic data in a clear, comparative format.

Luteolinidin: Structure and Properties

Luteolinidin is a member of the 3-deoxyanthocyanidin class of flavonoids, characterized by the absence of a hydroxyl group at the C-3 position of the C-ring. This structural feature contributes to its unique color properties and increased stability compared to other anthocyanidins.

Chemical Structure:

Luteolinidin

Luteolinidin

[Click to download full resolution via product page](#)

Caption: Chemical structure of **Luteolinidin**.

Molecular Formula: C₁₅H₁₁O₅⁺[\[1\]](#)

Molar Mass: 271.24 g/mol [\[1\]](#)

Appearance: Orange pigment[\[2\]](#)

Spectroscopic Data for Structure Elucidation

The structural confirmation of **luteolinidin** relies on a combination of spectroscopic techniques, primarily UV-Vis spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is characteristic of the flavylium cation chromophore.

Solvent	λ _{max} (nm)	Reference
Acidified Methanol	486-491	[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are pivotal in elucidating the precise arrangement of atoms within the **luteolinidin** molecule. While complete NMR data for the **luteolinidin** aglycone is not readily available in a single source, data from its glycosides and the closely related luteolin provide a strong basis for its structural assignment.

Table 1: ¹H NMR Spectroscopic Data of **Luteolinidin** Moiety (from **Luteolinidin-5-glucoside**)

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-4	~8.9	d	~9.0
H-3	~8.2	d	~9.0
H-2'	~7.9	d	~2.0
H-6'	~7.8	dd	~8.5, 2.0
H-6	~7.0	d	~2.0
H-8	~6.8	d	~2.0
H-5'	~6.9	d	~8.5

Table 2: ^{13}C NMR Spectroscopic Data of **Luteolinidin** Moiety (from **Luteolinidin-5-glucoside**)

Carbon	Chemical Shift (δ , ppm)
C-2	~160
C-3	~118
C-4	~145
C-5	~158
C-6	~102
C-7	~165
C-8	~95
C-9	~157
C-10	~112
C-1'	~121
C-2'	~117
C-3'	~146
C-4'	~151
C-5'	~116
C-6'	~125

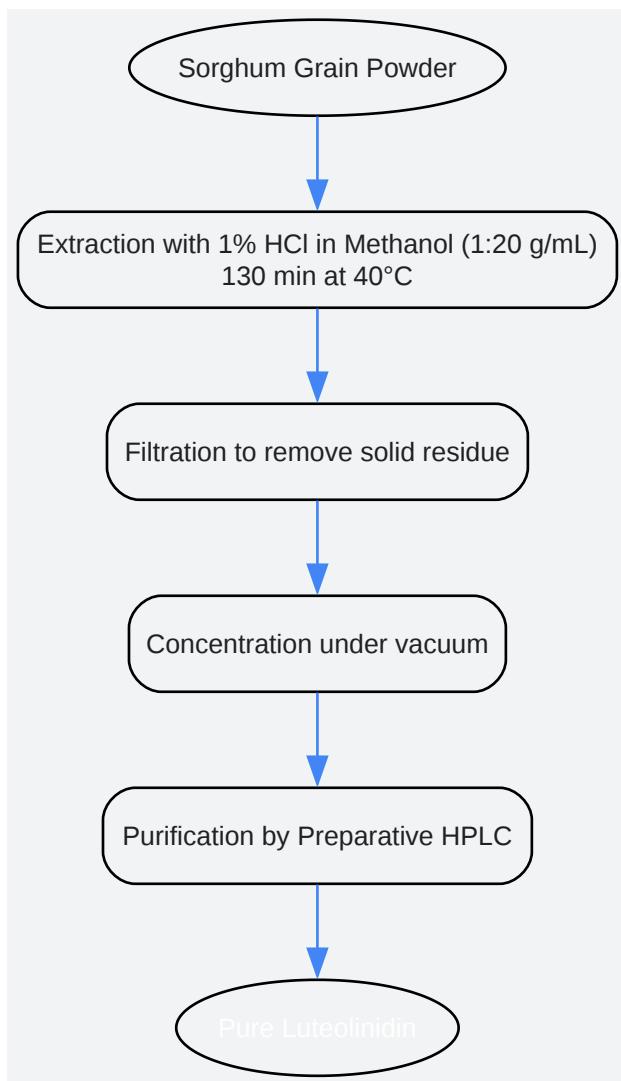
Note: The chemical shifts are approximate and can vary based on the solvent and specific glycosylation pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of **Luteolinidin**, further confirming its structure.

Table 3: Mass Spectrometry Data for **Luteolinidin**

Parameter	Value	Technique	Reference
Exact Mass	271.06064845 Da	High-Resolution MS	[1]
Monoisotopic Mass	271.06064845 Da	High-Resolution MS	[1]
Major Fragment Ions	Inferred from Luteolin	ESI-MS/MS	[4]


The fragmentation of flavonoids like **luteolinidin** typically involves retro-Diels-Alder (RDA) reactions, leading to characteristic cleavages of the C-ring.

Experimental Protocols for Structure Elucidation

The following sections outline the generalized experimental procedures for the isolation, purification, and spectroscopic analysis of **luteolinidin**.

Isolation and Purification of Luteolinidin from Sorghum

Luteolinidin can be extracted from sorghum bran using an optimized solvent extraction method.

[Click to download full resolution via product page](#)

Caption: Workflow for **Luteolinidin** Extraction.

Detailed Protocol:

- Sample Preparation: Sorghum grains are dried and finely ground to a powder.
- Extraction: The sorghum powder is extracted with a solution of 1% hydrochloric acid in methanol at a solid-to-liquid ratio of 1:20 (g/mL). The extraction is typically carried out for approximately 130 minutes at 40°C with agitation.[5]
- Filtration and Concentration: The extract is filtered to remove solid plant material, and the filtrate is concentrated under reduced pressure to yield a crude extract.

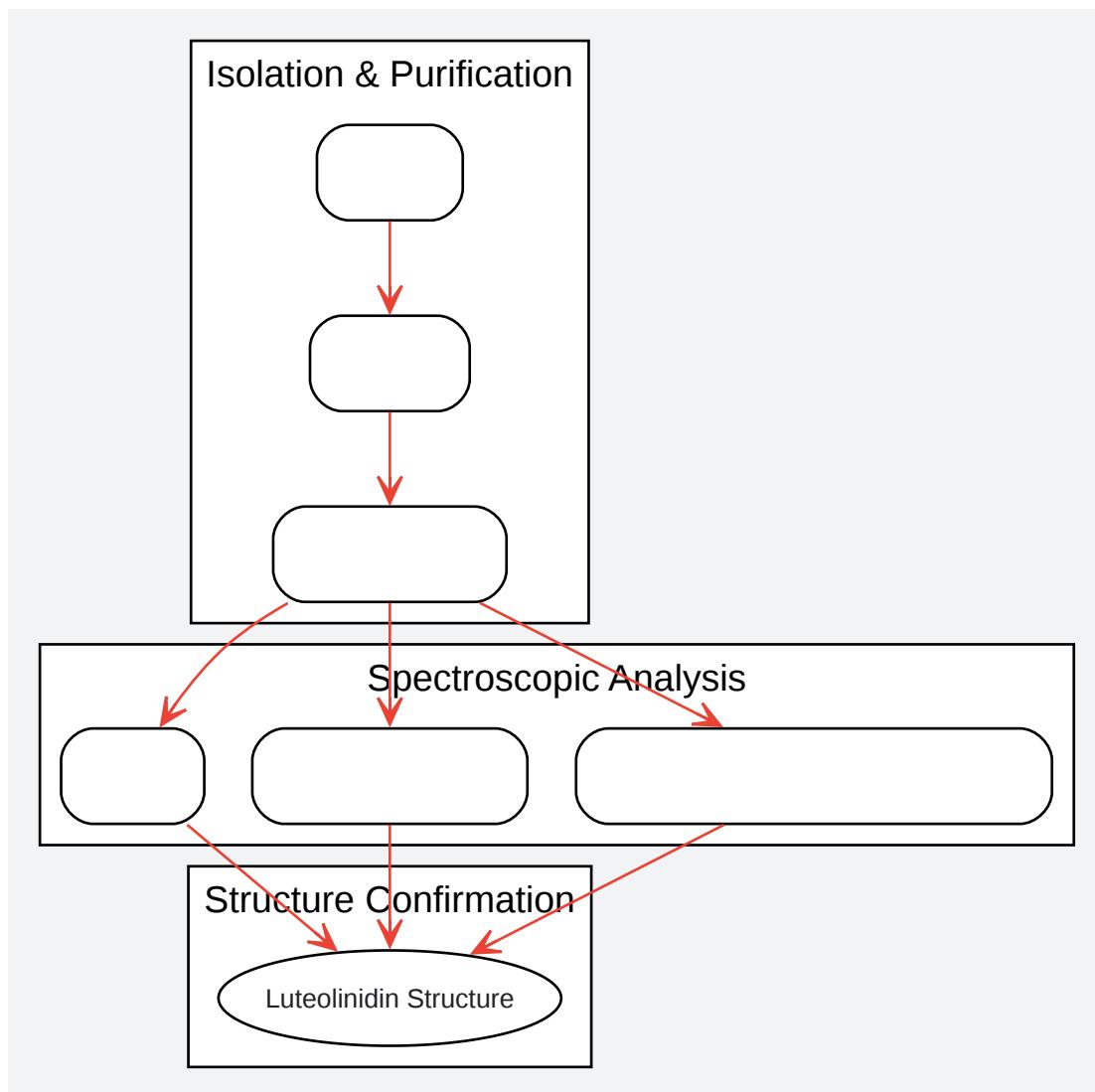
- Purification: The crude extract is subjected to preparative high-performance liquid chromatography (HPLC) for the isolation of pure **luteolinidin**.

NMR Spectroscopic Analysis

Sample Preparation: A few milligrams of purified **luteolinidin** are dissolved in a suitable deuterated solvent, such as methanol-d₄ (CD₃OD) or DMSO-d₆, in a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

Experimental Parameters (General):


- ¹H NMR: Standard pulse sequences are used.
- ¹³C NMR: Proton-decoupled spectra are acquired.
- 2D NMR: For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential to establish proton-proton and proton-carbon correlations.

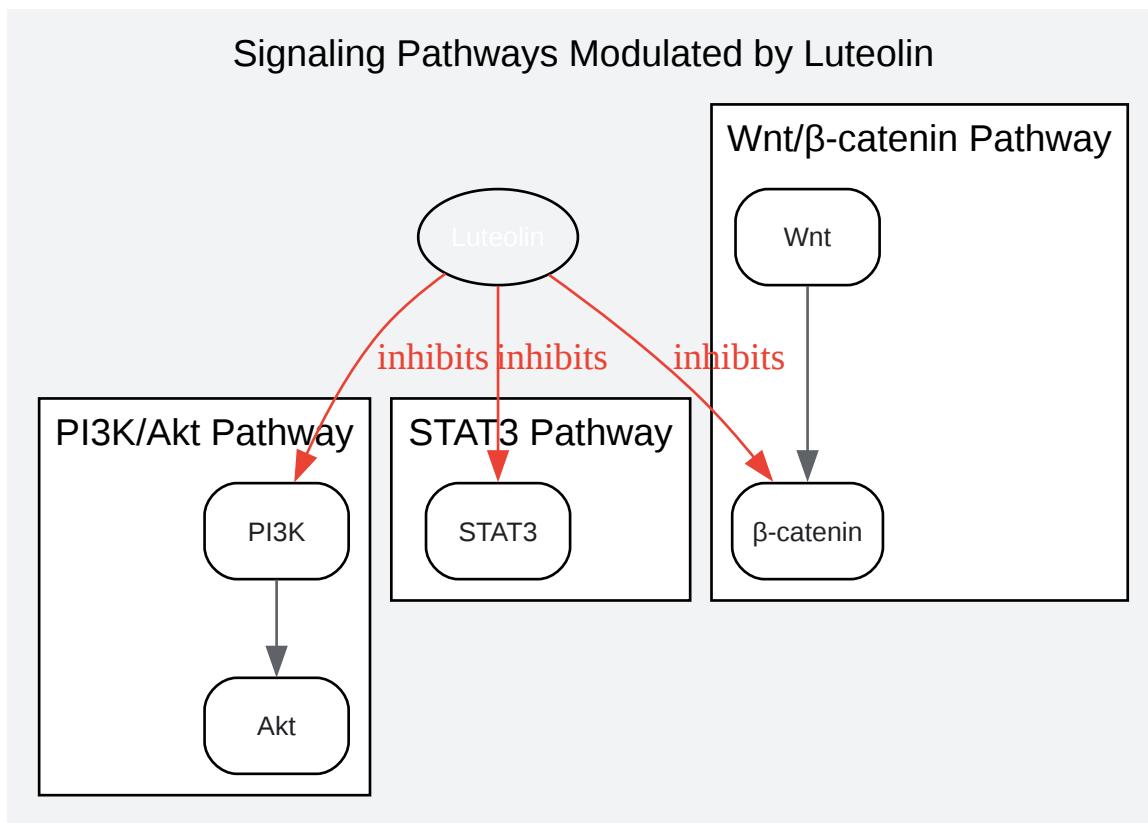
Mass Spectrometric Analysis

Instrumentation: High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is used for accurate mass determination and fragmentation analysis.

Experimental Parameters (General):

- Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for anthocyanidins.
- Analysis: Full scan mode is used for accurate mass determination. Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns by selecting the parent ion and subjecting it to collision-induced dissociation (CID).

[Click to download full resolution via product page](#)


Caption: General workflow for structure elucidation.

Involvement in Signaling Pathways

While extensive research has been conducted on the biological activities of the structurally similar flavonoid, luteolin, which has been shown to modulate several key signaling pathways including PI3K/Akt, STAT3, and Wnt/β-catenin, there is currently a lack of direct evidence in the scientific literature detailing the specific involvement of **luteolinidin** in these or other cellular signaling pathways.^{[6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24]} The structural similarity between luteolin and **luteolinidin** suggests that **luteolinidin** may possess

similar biological activities, but further research is required to confirm its specific molecular targets and mechanisms of action.

Below is a diagram illustrating the signaling pathways modulated by the closely related compound, luteolin.

[Click to download full resolution via product page](#)

Caption: Signaling pathways influenced by Luteolin.

This guide serves as a foundational resource for professionals engaged in the study and application of **luteolinidin**. The provided data and protocols are intended to facilitate further research into the properties and potential applications of this interesting natural compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The inhibition of β -catenin activity by luteolin isolated from Paulownia flowers leads to growth arrest and apoptosis in cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hmdb.ca [hmdb.ca]
- 4. mdpi.com [mdpi.com]
- 5. Extraction, Identification and Antioxidant Activity of 3-Deoxyanthocyanidins from Sorghum bicolor L. Moench Cultivated in China - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Luteolin binds Src, promotes STAT3 protein ubiquitination and exerts anti-melanoma effects in cell and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Luteolin-mediated PI3K/AKT/Nrf2 signaling pathway ameliorates inorganic mercury-induced cardiac injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects and Mechanisms of Luteolin, a Plant-Based Flavonoid, in the Prevention of Cancers via Modulation of Inflammation and Cell Signaling Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Luteolin selectively kills STAT3 highly activated gastric cancer cells through enhancing the binding of STAT3 to SHP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Luteolin blocks the ROS/PI3K/AKT pathway to inhibit mesothelial-mesenchymal transition and reduce abdominal adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting Wnt/ β -Catenin Pathway by Flavonoids: Implication for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]
- 21. Kaempferol and Luteolin Decrease Claudin-2 Expression Mediated by Inhibition of STAT3 in Lung Adenocarcinoma A549 Cells | MDPI [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Luteolin induces growth arrest in colon cancer cells through involvement of Wnt/β-catenin/GSK-3β signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Luteolinidin: A Comprehensive Technical Guide to its Structure Elucidation and Spectroscopic Profile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1216485#luteolinidin-structure-elucidation-and-spectroscopic-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com